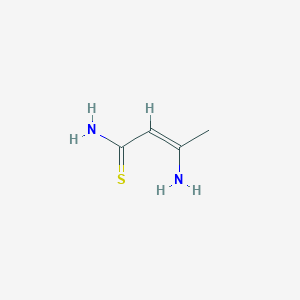
2-(phenoxymethyl)pyrimidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Phenoxymethyl)pyrimidine-4-carboxylic acid, also known as PMPCA, is a small organic molecule with a wide range of applications in chemistry, biochemistry and pharmacology. PMPCA is a versatile molecule that can be used as a building block in the synthesis of a variety of compounds, and as an important intermediate in the synthesis of drugs, agrochemicals and other organic compounds. PMPCA is also a useful tool in scientific research, as it can be used to study the biochemical and physiological effects of various compounds on living organisms.
Mechanism of Action
The mechanism of action of 2-(phenoxymethyl)pyrimidine-4-carboxylic acid is not completely understood, but it is believed to involve the inhibition of certain enzymes in the body. 2-(phenoxymethyl)pyrimidine-4-carboxylic acid is believed to inhibit the activity of certain enzymes involved in the metabolism of drugs, as well as enzymes involved in the metabolism of toxins and pollutants. 2-(phenoxymethyl)pyrimidine-4-carboxylic acid is also believed to inhibit the activity of certain enzymes involved in the synthesis of hormones, as well as enzymes involved in the synthesis of certain proteins.
Biochemical and Physiological Effects
2-(phenoxymethyl)pyrimidine-4-carboxylic acid has been shown to have a wide range of biochemical and physiological effects. 2-(phenoxymethyl)pyrimidine-4-carboxylic acid has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, as well as enzymes involved in the metabolism of toxins and pollutants. 2-(phenoxymethyl)pyrimidine-4-carboxylic acid has also been shown to inhibit the activity of certain enzymes involved in the synthesis of hormones, as well as enzymes involved in the synthesis of certain proteins. Additionally, 2-(phenoxymethyl)pyrimidine-4-carboxylic acid has been shown to have anti-inflammatory and antifungal properties, as well as the ability to reduce the symptoms of certain diseases.
Advantages and Limitations for Lab Experiments
The use of 2-(phenoxymethyl)pyrimidine-4-carboxylic acid in laboratory experiments has a number of advantages, including the fact that it is relatively inexpensive, easy to synthesize, and non-toxic. Additionally, 2-(phenoxymethyl)pyrimidine-4-carboxylic acid can be used to study the effects of a wide variety of compounds on living organisms. However, there are also a number of limitations to using 2-(phenoxymethyl)pyrimidine-4-carboxylic acid in laboratory experiments, including the fact that it is not always possible to accurately predict the effects of 2-(phenoxymethyl)pyrimidine-4-carboxylic acid on living organisms, and the fact that the effects of 2-(phenoxymethyl)pyrimidine-4-carboxylic acid can vary depending on the concentration of the compound.
Future Directions
The potential future directions for the use of 2-(phenoxymethyl)pyrimidine-4-carboxylic acid are numerous. 2-(phenoxymethyl)pyrimidine-4-carboxylic acid could be used to develop new drugs and treatments for a variety of diseases, as well as to develop new agrochemicals and other organic compounds. Additionally, 2-(phenoxymethyl)pyrimidine-4-carboxylic acid could be used to study the effects of environmental toxins and pollutants on living organisms. Finally, 2-(phenoxymethyl)pyrimidine-4-carboxylic acid could be used to study the effects of certain hormones on the body, as well as the effects of certain dietary supplements.
Synthesis Methods
2-(phenoxymethyl)pyrimidine-4-carboxylic acid can be synthesized in a variety of ways, including the use of a Grignard reaction and the use of a Friedel-Crafts reaction. The Grignard reaction involves the addition of a Grignard reagent to a carbonyl group in an organic compound, resulting in the formation of an alcohol. The Friedel-Crafts reaction involves the use of an alkyl halide and an acid catalyst to form a new carbon-carbon bond. Both of these methods are commonly used to synthesize 2-(phenoxymethyl)pyrimidine-4-carboxylic acid from simple starting materials.
Scientific Research Applications
2-(phenoxymethyl)pyrimidine-4-carboxylic acid is widely used in scientific research, as it can be used to study the biochemical and physiological effects of various compounds on living organisms. 2-(phenoxymethyl)pyrimidine-4-carboxylic acid can be used to study the effects of drugs on the body, as well as the effects of environmental toxins and pollutants. 2-(phenoxymethyl)pyrimidine-4-carboxylic acid can also be used to study the effects of certain hormones on the body, as well as the effects of certain dietary supplements. 2-(phenoxymethyl)pyrimidine-4-carboxylic acid can also be used to study the effects of certain enzymes and proteins on the body.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(phenoxymethyl)pyrimidine-4-carboxylic acid involves the reaction of 2-chloromethylpyrimidine-4-carboxylic acid with phenol in the presence of a base to form 2-(phenoxymethyl)pyrimidine-4-carboxylic acid.", "Starting Materials": [ "2-chloromethylpyrimidine-4-carboxylic acid", "Phenol", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Add phenol to a solution of 2-chloromethylpyrimidine-4-carboxylic acid in a suitable solvent (e.g. DMF)", "Add a base (e.g. sodium hydroxide) to the reaction mixture to initiate the reaction", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and acidify with hydrochloric acid", "Extract the product with a suitable organic solvent (e.g. ethyl acetate)", "Dry the organic layer over anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure to obtain the crude product", "Purify the crude product by recrystallization from a suitable solvent (e.g. ethanol)" ] } | |
CAS RN |
1485583-26-3 |
Product Name |
2-(phenoxymethyl)pyrimidine-4-carboxylic acid |
Molecular Formula |
C12H10N2O3 |
Molecular Weight |
230.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



